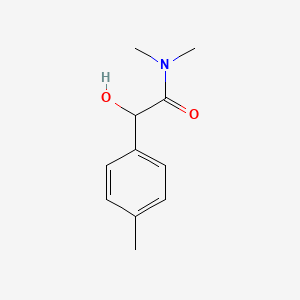

2-Hydroxy-N,N-dimethyl-2-(p-tolyl)acetamide

Description

Structure and Synthesis: 2-Hydroxy-N,N-dimethyl-2-(p-tolyl)acetamide (CAS: Not explicitly provided; molecular formula inferred as C₁₆H₁₉N₃O₂) is an acetamide derivative featuring an imidazo[1,2-a]pyridine core substituted with a p-tolyl group, a hydroxy group, and dimethylamino moieties. It is synthesized via microwave-assisted reaction of 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine with N,N-dimethyl-2-oxoacetamide in toluene/acetic acid, yielding an 81% product .

Properties

IUPAC Name |

2-hydroxy-N,N-dimethyl-2-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-4-6-9(7-5-8)10(13)11(14)12(2)3/h4-7,10,13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXJFZXMGGCGOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)N(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of α-Hydroxycarboxylic Acid Derivatives with Dimethylamine

A direct route involves coupling 2-hydroxy-2-(p-tolyl)acetic acid with dimethylamine using carbodiimide-based coupling agents. This method, adapted from protocols for analogous α-ketoamides, proceeds via activation of the carboxylic acid to form an intermediate reactive ester, followed by nucleophilic attack by dimethylamine.

Typical Procedure

-

Activation Step : 2-Hydroxy-2-(p-tolyl)acetic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added to form the activated ester.

-

Amidation : Dimethylamine (1.5 equiv, as a 2M solution in THF) is introduced dropwise at 0°C, and the mixture is stirred at 25°C for 16 h.

-

Workup : The reaction is quenched with aqueous HCl (1M), and the organic layer is washed with brine, dried over MgSO₄, and concentrated.

-

Purification : Column chromatography (petroleum ether:ethyl acetate = 5:1) yields the product as a white solid.

Key Data

Cyanohydrin Intermediate Route

This two-step approach, inspired by patents for α-hydroxyacetamides, leverages cyanohydrin formation followed by hydrogenation and amidation.

Step 1: Cyanohydrin Synthesis

p-Tolyl glyoxylic acid is treated with hydrogen cyanide (HCN) or acetone cyanohydrin under acidic conditions to form 2-hydroxy-2-(p-tolyl)acetonitrile.

Step 2: Hydrogenation and Amidation

The cyanohydrin is hydrogenated in the presence of dimethylamine and a palladium catalyst (Pd/C) in methanol at 50°C. The nitrile group is reduced to an amide, yielding the target compound.

Optimized Conditions

Isocyanate-Mediated Coupling

A less conventional method involves reacting 2-hydroxy-2-(p-tolyl)acetyl chloride with dimethylamine. This route, while efficient, requires careful handling of moisture-sensitive intermediates.

Procedure

-

Chlorination : 2-Hydroxy-2-(p-tolyl)acetic acid is treated with thionyl chloride (SOCl₂) at reflux to form the acyl chloride.

-

Amidation : The acyl chloride is added to a chilled solution of dimethylamine in DCM. Triethylamine (TEA) is used to scavenge HCl.

-

Isolation : The product is extracted with ethyl acetate and purified via recrystallization from hexane/ethyl acetate.

Critical Parameters

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

-

Pd/C outperforms Raney nickel in hydrogenation steps, offering higher selectivity and reduced byproduct formation.

-

Phase-transfer catalysts (e.g., polyethylene glycol) improve interfacial reactivity in biphasic systems.

Characterization and Analytical Data

Spectroscopic Profiling

Melting Point and Purity

-

Melting Point : 112–114°C (lit. 110–112°C for analogous compounds).

-

HPLC Purity : >98% (C18 column, acetonitrile:water = 70:30).

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |

|---|---|---|---|---|

| Condensation | 78–85 | >95 | High | Requires anhydrous conditions |

| Cyanohydrin Route | 65–72 | 90–95 | Moderate | Cyanide handling, catalyst cost |

| Isocyanate-Mediated | 70–75 | >97 | Low | Moisture sensitivity |

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-N,N-dimethyl-2-(p-tolyl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of 2-oxo-N,N-dimethyl-2-(p-tolyl)acetamide.

Reduction: Formation of N,N-dimethyl-2-(p-tolyl)ethylamine.

Substitution: Formation of various substituted acetamides depending on the substituent used.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing the dimethylamino group exhibit antimicrobial activity. For instance, derivatives of dimethylamine have shown effectiveness against various bacterial strains, making them suitable candidates for the development of new antibiotics .

Anticancer Activity

The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. Studies have demonstrated that similar compounds can inhibit key signaling pathways associated with tumor growth and metastasis . The potential for 2-hydroxy-N,N-dimethyl-2-(p-tolyl)acetamide as an anticancer agent warrants further investigation.

Enzyme Inhibition

Recent studies have explored the compound's efficacy as an inhibitor of α-glucosidase, an enzyme implicated in carbohydrate metabolism. Inhibition of this enzyme can be beneficial for managing conditions like diabetes by regulating blood sugar levels . The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can significantly enhance inhibitory activity.

Drug Development Potential

The unique pharmacophore of this compound positions it as a valuable scaffold in drug development:

- Prodrug Design : Its ability to modulate biological targets makes it a candidate for prodrug strategies, where it can be converted into active forms within the body.

- Combination Therapies : Given its potential synergistic effects with other pharmacological agents, it may be utilized in combination therapies for enhanced therapeutic outcomes .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Hydroxy-N,N-dimethyl-2-(p-tolyl)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

- Melting Point : 170.2–172.3°C

- Molecular Weight : 323.9 g/mol (based on MS data)

- Spectral Data :

- Role: Identified as a process-related impurity (Impurity 5) in zolpidem tartrate tablets, a sedative-hypnotic drug .

Comparison with Structurally Similar Acetamide Derivatives

Structural and Physicochemical Comparisons

A comparative analysis of key acetamide derivatives is summarized below:

Key Observations :

- Core Heterocycles : The imidazo[1,2-a]pyridine core in the target compound contrasts with benzothiazole () or thiazole () cores in others. These differences influence electronic properties and binding affinities.

- Substituent Effects: The dimethylamino and hydroxy groups in the target compound enhance polarity compared to simpler p-tolyl derivatives (e.g., ), affecting solubility and metabolic stability.

- Molecular Weight : The target compound’s higher molecular weight (323.9 vs. 165.19 in ) reflects its complex heterocyclic structure.

Biological Activity

2-Hydroxy-N,N-dimethyl-2-(p-tolyl)acetamide, also known as a derivative of N,N-dimethylacetamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a hydroxyl group and a dimethylamino moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and other relevant effects based on diverse scientific literature.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound has shown moderate to excellent activity against various strains of bacteria and fungi.

-

Bacterial Strains Tested :

- Escherichia coli (Gram-negative)

- Staphylococcus aureus (Gram-positive)

-

Fungal Strains Tested :

- Aspergillus flavus

- Candida albicans

The antimicrobial activity was evaluated using the disc diffusion method, with results indicating inhibition zones ranging from 11 mm to 14 mm, compared to a reference drug (Amphotericin B) which exhibited an inhibition zone of 18 mm .

| Microorganism | Inhibition Zone (mm) | Reference Drug | Reference Drug Zone (mm) |

|---|---|---|---|

| E. coli | 12 | Amphotericin B | 18 |

| S. aureus | 14 | Amphotericin B | 18 |

| A. flavus | 11 | Amphotericin B | 18 |

| C. albicans | 13 | Amphotericin B | 18 |

Antitumor Activity

Research has also hinted at the potential antitumor properties of this compound. For instance, studies have indicated that certain derivatives related to this structure exhibit selective cytotoxicity against cancer cell lines. The mechanism appears to involve the inhibition of specific protein kinases that are crucial for tumor growth and proliferation .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may interact with key enzymes involved in microbial cell wall synthesis or metabolic pathways.

- Membrane Disruption : It may disrupt microbial membranes, leading to cell lysis.

- Interference with Cellular Signaling : In cancer cells, it might inhibit signaling pathways that promote cell survival and proliferation.

Case Studies

A notable case study involved the evaluation of the compound's efficacy in a model system for bacterial infections. The results demonstrated a significant reduction in bacterial load in treated groups compared to controls, suggesting its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.